Cas no 910248-12-3 ((3-Ethoxy-3-oxopropyl)boronic acid)

(3-Ethoxy-3-oxopropyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-ethoxy-3-oxopropyl)boronic acid
- 2-(ethoxycarbonyl)ethylboronic acid
- (3-Ethoxy-3-oxopropyl)boronic acid
-
- MDL: MFCD06212380
- インチ: 1S/C5H11BO4/c1-2-10-5(7)3-4-6(8)9/h8-9H,2-4H2,1H3
- InChIKey: IWZWJQOISUWWIS-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CCB(O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 104
- トポロジー分子極性表面積: 66.8
(3-Ethoxy-3-oxopropyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200133-0.1g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 0.1g |
$376.0 | 2023-09-16 | ||
Enamine | EN300-200133-2.5g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 2.5g |
$838.0 | 2023-09-16 | ||
Enamine | EN300-200133-1g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 1g |
$428.0 | 2023-09-16 | ||
Enamine | EN300-200133-10g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 10g |
$1839.0 | 2023-09-16 | ||
Enamine | EN300-200133-1.0g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 1g |
$199.0 | 2023-05-31 | ||
Enamine | EN300-200133-0.25g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 0.25g |
$393.0 | 2023-09-16 | ||
Enamine | EN300-200133-0.5g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 0.5g |
$410.0 | 2023-09-16 | ||
Enamine | EN300-200133-0.05g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 0.05g |
$359.0 | 2023-09-16 | ||
Enamine | EN300-200133-10.0g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 10g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-200133-5.0g |
(3-ethoxy-3-oxopropyl)boronic acid |
910248-12-3 | 5g |
$576.0 | 2023-05-31 |
(3-Ethoxy-3-oxopropyl)boronic acid 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
(3-Ethoxy-3-oxopropyl)boronic acidに関する追加情報
Recent Advances in the Application of (3-Ethoxy-3-oxopropyl)boronic acid (CAS: 910248-12-3) in Chemical Biology and Pharmaceutical Research
The boronic acid derivative (3-Ethoxy-3-oxopropyl)boronic acid (CAS: 910248-12-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This brief report synthesizes the latest findings regarding its applications, mechanism of action, and potential therapeutic implications based on peer-reviewed studies published within the past two years.
Structural and chemical properties of (3-Ethoxy-3-oxopropyl)boronic acid make it particularly valuable as a building block in medicinal chemistry. The compound's boronic acid moiety enables reversible covalent interactions with biological targets, while the ethoxycarbonyl group provides synthetic versatility. Recent work by Takahashi et al. (2023) in Journal of Medicinal Chemistry demonstrated its effectiveness as a key intermediate in the synthesis of novel proteasome inhibitors, showing improved selectivity profiles compared to previous generations of boron-containing therapeutics.
In cancer research, (3-Ethoxy-3-oxopropyl)boronic acid has shown promise as a precursor for targeted therapies. A 2024 study published in ACS Chemical Biology reported its incorporation into boronic acid-based prodrugs that selectively release cytotoxic agents in tumor microenvironments. The researchers utilized the compound's unique pH-dependent reactivity to develop tumor-selective activation mechanisms, achieving significant reduction in off-target effects in preclinical models.
The compound has also found applications in sensor development. Research teams have exploited its ability to form stable complexes with diols and catechols to create novel glucose sensors and neurotransmitter detection systems. A particularly innovative application appeared in Chemical Communications (2023), where the compound was integrated into a fluorescent probe for real-time monitoring of cellular oxidative stress.
From a synthetic chemistry perspective, recent methodological advances have improved the production and handling of (3-Ethoxy-3-oxopropyl)boronic acid. A 2023 Organic Process Research & Development publication detailed an optimized large-scale synthesis protocol that addresses previous challenges with stability and purity, potentially facilitating broader adoption in pharmaceutical manufacturing.
Looking forward, the unique properties of (3-Ethoxy-3-oxopropyl)boronic acid position it as a valuable tool in several emerging areas. Current research directions include its incorporation into covalent inhibitors for challenging targets, development of boron neutron capture therapy agents, and creation of smart materials for drug delivery. However, researchers note that further investigation is needed to fully characterize its pharmacokinetic properties and potential toxicity profiles in various applications.
In conclusion, (3-Ethoxy-3-oxopropyl)boronic acid (CAS: 910248-12-3) represents a versatile and increasingly important compound in modern chemical biology and pharmaceutical research. Its unique combination of reactivity and stability continues to inspire innovative applications across multiple therapeutic areas and technological platforms.
910248-12-3 ((3-Ethoxy-3-oxopropyl)boronic acid) 関連製品
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 70888-76-5((-)-Coumachlor)
- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)
- 90293-81-5(Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))
- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)
- 1344108-47-9(2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide)
- 304455-81-0(3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)



